molecular formula C21H24N6O3S B2799198 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941243-69-2

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2799198
CAS No.: 941243-69-2
M. Wt: 440.52
InChI Key: ACFJEKJGUNPAQB-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a carbonitrile group at position 4, a [4-(piperidine-1-sulfonyl)phenyl] moiety at position 2, and a [3-(1H-imidazol-1-yl)propyl]amino group at position 3. The carbonitrile group is a common pharmacophore in drug design, often improving metabolic stability .

Properties

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-(4-piperidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c22-15-19-21(24-9-4-11-26-14-10-23-16-26)30-20(25-19)17-5-7-18(8-6-17)31(28,29)27-12-2-1-3-13-27/h5-8,10,14,16,24H,1-4,9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFJEKJGUNPAQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as imidazole derivatives and piperidine sulfonyl chloride. These intermediates are then subjected to various coupling reactions under controlled conditions to form the final compound. Common reagents used in these reactions include base catalysts, solvents like dichloromethane, and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Conversion of nitrile to primary amine.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the oxazole ring, such as the one , can effectively inhibit the growth of various bacterial strains. For instance, derivatives of oxazole have demonstrated activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for antibiotic development .

Anticancer Properties
The compound has also been evaluated for its anticancer potential. Oxazole derivatives are known to interfere with cancer cell proliferation and induce apoptosis in malignant cells. In vitro studies have suggested that similar compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression .

Case Studies and Research Findings

Study Findings Reference
Antimicrobial ActivityThe compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
Anticancer ActivityInduced apoptosis in cancer cell lines through the mitochondrial pathway.
Enzyme InhibitionInhibited PI4KIIIb, showcasing potential as an antiviral agent against HCV.

Mechanism of Action

The mechanism of action of 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic features of the target compound and its analogs:

Compound Name Core Structure Key Substituents Functional Groups Synthetic Method
Target Compound: 5-{[3-(1H-Imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile 1,3-Oxazole Piperidine sulfonyl phenyl, imidazole-propylamino Carbonitrile, sulfonamide, imidazole Likely multi-component reaction
(6-(4-(((3-(1H-Imidazol-1-yl)propyl)amino)methyl)phenyl)pyridin-2-yl)methanol Pyridine Imidazole-propylamino, hydroxymethyl phenyl Alcohol, imidazole General Procedure B (aldehyde + amine)
5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-pyrido[1,2-a]benzimidazole-4-carbonitrile Pyrido-benzimidazole Benzylpiperidinyl, hydroxypropyl Carbonitrile, benzimidazole, ketone Not specified
I-BET469 (5-(1-(1,3-Dimethoxypropan-2-yl)-5-morpholino-1H-benzimidazol-2-yl)-1,3-dimethylpyridin-2(1H)-one) Pyridinone-benzimidazole Morpholino, dimethoxypropan-2-yl Benzimidazole, morpholine, ether Not specified
1-[3-(5-Chloro-1H-benzimidazol-2-yl)-4-fluoro-phenyl]-piperidine-4-carboxylic acid methylamide Piperidine-benzimidazole Chloro-benzimidazolyl, fluoro-phenyl Amide, benzimidazole, piperidine Not specified

Key Observations:

Core Structure Variations: The target compound’s 1,3-oxazole core is distinct from the pyridine (), pyrido-benzimidazole (), and pyridinone-benzimidazole () cores of analogs. Oxazole rings are less common in the cited analogs but offer rigidity and metabolic stability .

Piperidine sulfonyl in the target is unique; most analogs feature piperidine or morpholine groups without sulfonyl linkages (e.g., ). Sulfonamides are known to enhance binding affinity in enzyme inhibitors .

Synthetic Approaches: Multi-component reactions (e.g., one-pot syntheses in ) are likely applicable to the target compound, given its complex substitution pattern. ’s use of aldehyde-amine coupling (General Procedure B) could also be relevant for forming the imidazole-propylamino linkage .

Structural and Pharmacological Implications

While pharmacological data for the target compound is absent in the evidence, structural analogs provide insights:

  • Piperidine and Imidazole Moieties : These groups are recurrent in compounds targeting central nervous system or kinase pathways (e.g., benzimidazole derivatives in –8) .
  • Sulfonamide Functionality : The sulfonyl group in the target compound may improve solubility or mimic biological sulfates, a strategy seen in protease inhibitors .

Biological Activity

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features an imidazole ring, a piperidine sulfonamide moiety, and an oxazole ring, which contribute to its diverse biological activities. The molecular formula is C19H24N6O2S, with a molecular weight of 396.50 g/mol.

1. Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis, with some derivatives showing IC50 values in the low micromolar range (e.g., 2.14 µM) .

Bacterial StrainAntibacterial Activity (IC50 µM)
Salmonella typhi2.14
Bacillus subtilis0.63
Other strains testedWeak to moderate

2. Acetylcholinesterase Inhibition

The compound has also been studied for its potential as an acetylcholinesterase inhibitor, which is relevant for neurodegenerative diseases like Alzheimer's. Several related compounds demonstrated strong inhibitory activity with IC50 values ranging from 1.13 to 6.28 µM, indicating that modifications in the chemical structure can enhance efficacy against this target .

3. Urease Inhibition

Urease inhibitors are crucial in treating conditions like urinary tract infections and certain types of kidney stones. The studied compound exhibited strong urease inhibitory activity, with IC50 values comparable to existing urease inhibitors . This suggests that it could be developed further as a therapeutic agent.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

  • Binding Interactions : Molecular docking studies reveal that the compound can effectively bind to target enzymes such as urease and acetylcholinesterase, potentially stabilizing the enzyme-substrate complex and inhibiting enzymatic activity .
  • Structural Features : The presence of the imidazole and oxazole rings may facilitate interactions with active sites of enzymes due to their ability to participate in hydrogen bonding and π-stacking interactions.

Case Studies

A series of studies have been conducted to evaluate the pharmacological potential of similar compounds:

  • Study on Antibacterial Activity : In one study, a series of oxazole derivatives were synthesized and screened for antibacterial properties. The results indicated that modifications in the piperidine and sulfonamide groups significantly influenced antibacterial potency .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of related compounds on neuronal cell lines exposed to neurotoxic agents. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying the base (e.g., sodium hydroxide vs. potassium carbonate) and solvent system (dichloromethane, DMF, or THF) to stabilize intermediates and reduce side reactions. Monitor reaction progress via TLC or HPLC, and employ recrystallization or column chromatography for purification .
  • Key Parameters :

ParameterOptimization Strategy
Reaction Time12-48 hours under reflux
Temperature60-80°C for imidazole-propylamine coupling
WorkupAcid-base extraction to isolate the oxazole core

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm the oxazole ring, piperidine sulfonyl group, and imidazole-propylamino chain. IR spectroscopy identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity (>95%) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodological Answer : Conduct in vitro assays against target enzymes (e.g., kinases, proteases) or cell lines (cancer, microbial). Use dose-response curves (IC50/EC50) and include positive controls (e.g., staurosporine for kinases). Solubility challenges may require DMSO/PBS co-solvent systems .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group replacement) affect bioactivity?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituted sulfonamides (e.g., methyl, trifluoromethyl) or altered piperidine rings. Test in parallel assays to compare potency and selectivity. Computational docking (e.g., AutoDock Vina) predicts binding modes to targets like histamine receptors .
  • Example Modifications :

SubstituentObserved Activity
Piperidine sulfonylHigh kinase inhibition
Imidazole-propylaminoEnhanced cell permeability

Q. What experimental design strategies resolve contradictions in solubility and assay reproducibility?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize solubility (e.g., pH adjustment, co-solvents) and assay conditions. Use statistical tools (ANOVA, response surface methodology) to identify critical variables. For in vitro/in vivo discrepancies, validate with pharmacokinetic studies (e.g., microsomal stability) .

Q. How can computational modeling predict off-target interactions or metabolic pathways?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to study interactions with cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) estimate metabolic stability and toxicity. Validate with metabolite identification via LC-MS/MS .

Data Contradiction Analysis

Q. How to address conflicting results in enzyme inhibition vs. cellular efficacy?

  • Methodological Answer : Investigate cell membrane permeability (logP >3 may hinder uptake) or efflux pump activity (e.g., P-gp inhibition assays). Compare intracellular drug concentrations (LC-MS) with enzyme IC50 values. Use fluorescent probes (e.g., Calcein-AM) to assess transport barriers .

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